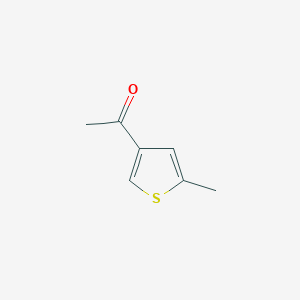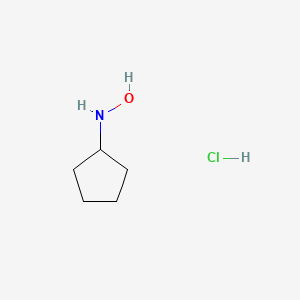
N-cyclopentylhydroxylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentylhydroxylamine hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. It is a white crystalline solid with the molecular formula C5H12ClNO and a molecular weight of 137.61 g/mol . This compound is known for its stability and solubility in water, making it suitable for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentylhydroxylamine hydrochloride typically involves the reduction of cyclopentanone oxime using hydrogen in the presence of a palladium catalyst. This reaction is carried out under mild conditions to ensure high yield and purity . Another method involves the reaction of cyclopentylamine with hydroxylamine hydrochloride in an aqueous medium, followed by crystallization to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound often employs large-scale hydrogenation processes using specialized reactors. The use of palladium on carbon as a catalyst is common due to its efficiency and reusability . The reaction conditions are optimized to maximize yield and minimize by-products, ensuring the compound’s high purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentylhydroxylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-cyclopentyl nitroso compounds.
Reduction: It can be reduced to cyclopentylamine.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: N-cyclopentyl nitroso compounds.
Reduction: Cyclopentylamine.
Substitution: Various N-substituted cyclopentyl derivatives.
Scientific Research Applications
N-cyclopentylhydroxylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydroxylamine derivatives.
Biology: It is studied for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism by which N-cyclopentylhydroxylamine hydrochloride exerts its effects involves its interaction with specific molecular targets. It acts as a nucleophile, participating in various biochemical reactions. Its hydroxylamine group can form covalent bonds with electrophilic centers in enzymes, leading to inhibition or modification of enzyme activity . This interaction is crucial in its potential therapeutic applications, where it can modulate biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N-cyclohexylhydroxylamine hydrochloride: Similar in structure but with a cyclohexyl group instead of a cyclopentyl group.
N-phenylhydroxylamine: Contains a phenyl group, differing significantly in its chemical properties and applications.
O-tert-butylhydroxylamine hydrochloride: Features a tert-butyl group, used in different industrial applications.
Uniqueness
N-cyclopentylhydroxylamine hydrochloride is unique due to its specific cyclopentyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in certain synthetic applications and research areas where other hydroxylamine derivatives may not be as effective .
Properties
IUPAC Name |
N-cyclopentylhydroxylamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c7-6-5-3-1-2-4-5;/h5-7H,1-4H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYAXGCZWFLHHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

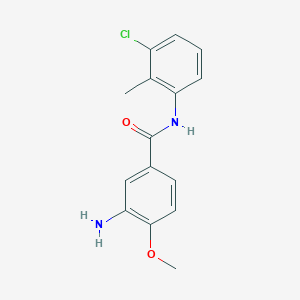
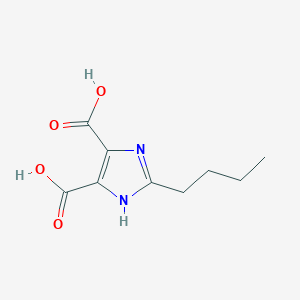
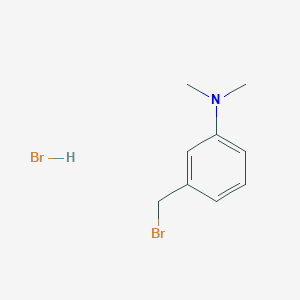




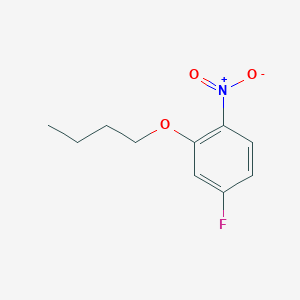
![Benzo[d]oxazole-4-carbaldehyde](/img/structure/B1287380.png)



